2-Methylhexan-1-ol

Description

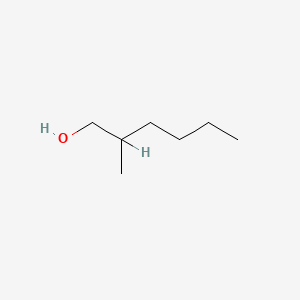

Structure

3D Structure

Properties

IUPAC Name |

2-methylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFKURIJYIJNRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031552 | |

| Record name | 2-Methylhexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-22-6, 61949-26-6 | |

| Record name | 2-Methyl-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylhexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylhexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylhexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6K9KCS2ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylhexan-1-ol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Methylhexan-1-ol (CAS No. 624-22-6), a branched-chain primary alcohol with significant utility in organic synthesis and various industrial applications. This document delves into the core physicochemical properties, detailed chemical structure, and spectroscopic signature of the molecule. Furthermore, it outlines key synthetic methodologies, including a detailed experimental protocol for its preparation via a Grignard reaction. The guide also discusses the compound's characteristic reactivity, principal applications, and essential safety and handling protocols, serving as a critical resource for researchers, chemists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Structure

This compound is a seven-carbon primary alcohol. Its structure consists of a hexane backbone with a methyl group substituent at the second carbon position (C2) and a hydroxyl functional group at the terminal carbon (C1).[1] This branched structure is crucial as it imparts distinct physical properties compared to its linear isomer, 1-heptanol, such as a lower pour point, which is advantageous for storage and transport in colder climates.[2] The presence of a chiral center at C2 means that this compound exists as two enantiomers, (R)- and (S)-2-Methylhexan-1-ol.[3]

Key Identifiers:

-

IUPAC Name: this compound[4]

-

Synonyms: 2-methyl-1-hexanol, Isoheptyl alcohol[4]

-

CAS Number: 624-22-6[4]

-

Molecular Formula: C₇H₁₆O[4]

-

Molecular Weight: 116.20 g/mol [4]

-

InChI Key: LCFKURIJYIJNRU-UHFFFAOYSA-N[4]

-

Canonical SMILES: CCCCC(C)CO[4]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic fragrant odor.[5] Its amphiphilic nature, stemming from the polar hydroxyl head and the nonpolar branched alkyl tail, governs its solubility and utility as a solvent and synthetic intermediate.[5]

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [5] |

| Odor | Fragrant, characteristic alcohol odor | [5] |

| Boiling Point | 161-169 °C @ 754-760 mmHg | [5][6] |

| Melting Point | -43 °C (estimate) | [7] |

| Density | ~0.818 g/cm³ @ 20 °C | [5][7] |

| Flash Point | 61.8 °C (143 °F) TCC | [5] |

| Solubility in Water | 4.089 g/L @ 25 °C (Slightly soluble) | [5] |

| Solubility (Organic) | Soluble in ethanol and ether | [7] |

| Refractive Index (n₂₀/D) | ~1.429 | [5] |

| Vapor Pressure | 0.792 mmHg @ 25 °C | [5] |

| logP (Octanol/Water) | ~2.2 - 2.3 | [4][8] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The expected data from key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra are not consistently available in public databases, the ¹H and ¹³C NMR spectra can be reliably predicted based on the molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different hydrogen environments. The methylene protons adjacent to the hydroxyl group (-CH₂OH) would appear as a doublet of doublets or a multiplet around 3.4-3.6 ppm. The methine proton at C2 (-CH-) would be a complex multiplet further upfield. The aliphatic chain protons would produce overlapping multiplets between approximately 1.1 and 1.4 ppm. The two methyl groups (the one at C2 and the terminal one at C6) would appear as a doublet and a triplet, respectively, in the 0.8-1.0 ppm region. The hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule.[9] The carbon bearing the hydroxyl group (C1) would be the most deshielded, appearing around 68 ppm. The chiral center (C2) would be found around 42 ppm. The remaining aliphatic carbons would resonate in the 14-40 ppm range, with the terminal methyl carbon (C6) appearing at the most upfield position (~14 ppm).[10]

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups.

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration, broadened by hydrogen bonding.[1]

-

C-H Stretch: Sharp peaks will be observed in the 2850-2960 cm⁻¹ region, corresponding to the stretching vibrations of the sp³ C-H bonds in the alkyl chain.[11]

-

C-O Stretch: A distinct, strong peak will be present in the fingerprint region, typically around 1040-1060 cm⁻¹, which is indicative of a primary alcohol C-O stretching vibration.[1]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is a common technique for analyzing volatile compounds like this compound.

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 116, corresponding to the molecular weight of the compound. This peak may be of low intensity due to the facile fragmentation of alcohols.[4]

-

Key Fragments: A prominent peak is often observed at m/z 98, resulting from the loss of a water molecule (M-18). Alpha-cleavage (cleavage of the C1-C2 bond) would result in a fragment at m/z 31 ([CH₂OH]⁺). The fragmentation pattern will also show a series of peaks corresponding to the loss of alkyl fragments. Common fragments include m/z 85 ([M-CH₃]⁺), m/z 69, m/z 56, and a base peak often at m/z 43 ([C₃H₇]⁺).[4][5]

Synthesis Methodologies

Several synthetic routes to this compound have been established, each with specific advantages regarding yield, stereocontrol, and industrial scalability. The choice of method is dictated by the desired purity, enantiomeric excess, and available starting materials.

Key Synthesis Routes:

-

Hydroformylation of 1-Hexene: A primary industrial method involves the hydroformylation (oxo process) of 1-hexene, which, under rhodium or cobalt catalysis, produces a mixture of aldehydes, including 2-methylhexanal. Subsequent hydrogenation of the aldehyde mixture yields this compound.[2] This method is cost-effective for large-scale production but typically yields a racemic mixture.

-

Reduction of 2-Methylhexanal: The direct reduction of 2-methylhexanal is a straightforward approach. For laboratory scale, reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. For stereoselective synthesis, biocatalytic reduction using enzymes such as alcohol dehydrogenase (ADH) from Saccharomyces cerevisiae can produce the (S)-enantiomer with high yield (88-92%) and excellent enantiomeric excess (>99%).[2] This biocatalytic approach avoids hazardous metal hydrides and directly provides a single enantiomer, which is often critical for pharmaceutical applications.[2]

-

Grignard Reaction: A versatile and common laboratory method involves the reaction of a Grignard reagent with an aldehyde. Specifically, the reaction of n-butylmagnesium bromide with propionaldehyde, or more directly, the reaction of a 2-methylpentylmagnesium halide with formaldehyde, can be used.[1] This method offers a robust way to form the required carbon-carbon bond.

Detailed Protocol: Synthesis via Grignard Reaction

This protocol describes a representative laboratory-scale synthesis of 2-methyl-2-hexanol, a closely related isomer, which illustrates the fundamental steps applicable to synthesizing this compound (by substituting acetone with formaldehyde). The core principles of Grignard reagent formation and reaction are identical.

Objective: To synthesize 2-methyl-2-hexanol from 1-bromobutane and acetone.

Materials:

-

1-Bromobutane (13.7 g)

-

Magnesium turnings (2.4 g, oven-dried)

-

Anhydrous Acetone (5.8 g, 7.3 mL)

-

Anhydrous Diethyl Ether (~125 mL)

-

25% Aqueous Ammonium Chloride (NH₄Cl) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Potassium Carbonate (K₂CO₃)

Experimental Procedure:

-

Apparatus Setup: Assemble a dry 250-mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel. All glassware must be rigorously dried in an oven (e.g., at 110 °C) and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.

-

Grignard Reagent Formation: Place the 2.4 g of magnesium turnings in the reaction flask. Prepare a solution of 13.7 g of 1-bromobutane in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add approximately 5-10 mL of the bromide solution to the magnesium. The reaction may need initiation, which can be achieved by gently warming the flask with a heat gun or adding a small crystal of iodine. Once the reaction begins (indicated by bubbling and a gray, cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture with gentle heating for an additional 15-30 minutes to ensure complete formation of the n-butylmagnesium bromide reagent.[6]

-

Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Prepare a solution of 5.8 g of anhydrous acetone in 25 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the acetone solution dropwise to the stirred, cooled Grignard reagent. The addition is exothermic and should be controlled to maintain a gentle reaction. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes.

-

Work-up and Quenching: Cool the reaction mixture again in an ice bath. Slowly and cautiously add 75 mL of a cold 25% aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt. Stir vigorously to break up the precipitated magnesium salts.

-

Extraction and Purification: Transfer the entire mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether. Combine all the organic extracts. Wash the combined ether solution sequentially with 25 mL of water, 25 mL of 10% sodium carbonate solution, and finally with 25 mL of saturated brine. Dry the ether solution over anhydrous magnesium sulfate or potassium carbonate.[6] Filter the solution to remove the drying agent and remove the diethyl ether solvent using a rotary evaporator.

-

Final Distillation: Purify the crude product by fractional distillation to yield the final alcohol product.

Caption: Workflow for the synthesis of a branched alcohol via Grignard reaction.

Chemical Reactivity and Derivatization

As a primary alcohol, this compound undergoes a range of characteristic chemical reactions, making it a versatile building block in organic synthesis.

-

Oxidation: It can be oxidized to the corresponding aldehyde, 2-methylhexanal, using mild oxidizing agents like pyridinium chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will oxidize it further to the carboxylic acid, 2-methylhexanoic acid.[1]

-

Esterification: It readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic catalysis to form esters. These esters often have pleasant fragrances and are used in the perfume industry.[1]

-

Ether Synthesis: The alcohol can be converted to an ether, for instance, via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like NaH) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[1]

-

Dehydration: Under strong acidic conditions and heat, this compound can undergo dehydration to form alkenes, primarily 2-methyl-1-hexene.[1]

Caption: Key chemical reactions of this compound.

Applications in Research and Industry

The unique combination of a branched alkyl chain and a primary alcohol functional group makes this compound a valuable compound in several fields.

-

Fragrances and Cosmetics: Due to its pleasant, fragrant odor, it is used as an intermediate in the synthesis of perfumes and cosmetics.[7]

-

Solvents and Coatings: Its properties make it a useful specialty solvent and an intermediate for producing coatings and detergents.[7]

-

Pharmaceutical and Drug Development: As a chiral building block, it is of significant interest for the synthesis of more complex molecules. It has been identified as a potential intermediate in the synthesis of Toll-like receptor (TLR) modulators, highlighting its relevance in medicinal chemistry and drug discovery.[5]

-

Polymer and Fuel Additives: Derivatives of branched alcohols, such as ethoxylates and esters, are used as surfactants, polymer additives, and fuel additives, where the branching improves performance characteristics like wetting time and cold-flow properties.[2]

Safety and Handling

This compound is classified as a flammable liquid and can cause skin and eye irritation.[4] Proper safety protocols must be strictly followed during its handling and storage.

-

GHS Hazard Classification:

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[4]

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[4]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (H335: May cause respiratory irritation)[4]

-

-

Handling Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood.[7]

-

Keep away from open flames, sparks, and hot surfaces. Use spark-proof tools and ground all equipment to prevent static discharge.

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing vapors or mists. If exposure limits are exceeded, use a full-face respirator.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable liquids.[7]

-

Keep away from oxidizing agents and sources of ignition.

-

Always consult the most current Safety Data Sheet (SDS) for the specific product being used before commencing any experimental work.

References

-

2-methyl-1-hexanol, 624-22-6. (n.d.). The Good Scents Company. Retrieved January 20, 2026, from [Link]

-

2-Methylhexanol | C7H16O | CID 43858. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory. (2013, April 5). Retrieved January 20, 2026, from [Link]

-

(2S)-2-Methyl-1-hexanol | C7H16O | CID 12454404. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

2-methyl-1-hexanol. (n.d.). The NIST WebBook. National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]

-

This compound (C7H16O). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

-

EXPERIMENT SEVEN: SYNTHESIS OF 2-METHYL-2-HEXANOL: A GRIGNARD REACTION. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

The C-13 NMR spectrum of 2-methylhexane. (2025, October 10). Doc Brown's Chemistry. Retrieved January 20, 2026, from [Link]

-

Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. (n.d.). Retrieved January 20, 2026, from [Link]

-

This compound. (2024, April 9). ChemBK. Retrieved January 20, 2026, from [Link]

-

2-Hexanol, 2-methyl-. (n.d.). The NIST WebBook. National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]

-

2-Methylhexan-2-ol | C7H16O | CID 12240. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

C7H16 2-methylhexane low high resolution 1H proton nmr spectrum. (n.d.). Doc Brown's Chemistry. Retrieved January 20, 2026, from [Link]

-

2-methyl-1-hexanol. (n.d.). The NIST WebBook. National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]

-

29.6 Infrared (IR) Spectroscopy. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved January 20, 2026, from [Link]

Sources

- 1. 2-Hexanol, 2-methyl- [webbook.nist.gov]

- 2. 2-METHYL-2-HEXANOL(625-23-0) 13C NMR spectrum [chemicalbook.com]

- 3. (2S)-2-Methyl-1-hexanol | C7H16O | CID 12454404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylhexanol | C7H16O | CID 43858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C7H16O | [benchchem.com]

- 6. 2-methyl-1-hexanol [webbook.nist.gov]

- 7. PubChemLite - this compound (C7H16O) [pubchemlite.lcsb.uni.lu]

- 8. C7H16 C-13 nmr spectrum of 2-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. rsc.org [rsc.org]

- 10. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. 2-METHYL-2-HEXANOL(625-23-0) 1H NMR [m.chemicalbook.com]

Synthesis of 2-Methylhexan-1-ol via Grignard Reaction: A Comprehensive Technical Guide

Executive Summary: This guide provides an in-depth technical overview of the synthesis of 2-methylhexan-1-ol, a primary alcohol, utilizing the Grignard reaction. This classic organometallic reaction is a cornerstone of synthetic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1][2] We will explore the retrosynthetic strategy, delve into the reaction mechanism, present a detailed, field-tested experimental protocol, and discuss critical safety considerations and product characterization. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable methodology for the synthesis of primary alcohols via organomagnesium halides.

Introduction and Strategic Rationale

The Target Molecule: this compound

This compound (C7H16O) is a chiral primary alcohol.[3][4] It serves as a valuable intermediate in organic synthesis, particularly in the production of fragrances, cosmetics, and solvents.[5] Its structure presents a clear synthetic challenge that is elegantly addressed by the Grignard reaction.

The Grignard Reaction: A Pillar of C-C Bond Formation

Discovered by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, the Grignard reaction remains one of the most powerful tools for creating carbon-carbon bonds.[1] The reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes, ketones, and esters.[6][7][8] The carbon atom bound to magnesium behaves as a potent nucleophile, capable of attacking a wide range of electrophiles.[1]

Retrosynthetic Approach for a Primary Alcohol

The synthesis of a primary alcohol using a Grignard reagent dictates a specific combination of reactants. A retrosynthetic analysis of this compound reveals that the C-C bond formed is between the first and second carbon atoms.

To achieve this, the Grignard reagent must provide the six-carbon "2-methylpentyl" group, which then attacks the simplest one-carbon electrophile, formaldehyde. This approach ensures the formation of a primary alcohol.[9][10][11] An alternative strategy, reacting an alkyl Grignard with an aldehyde other than formaldehyde, would result in a secondary alcohol, while reaction with a ketone yields a tertiary alcohol.[8][10]

Reaction Mechanism and In-Depth Theory

The synthesis is a two-stage process: the formation of the Grignard reagent, followed by its reaction with the carbonyl compound and subsequent workup.

Stage 1: Formation of (2-Methylpentyl)magnesium Bromide

The Grignard reagent is prepared by reacting an alkyl halide, in this case, 1-bromo-2-methylpentane, with magnesium metal in an anhydrous ether solvent.[2]

Causality of Experimental Choices:

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential. The ether's oxygen atoms coordinate with and stabilize the organomagnesium species, and the solvent's aprotic nature is critical.[2]

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with any protic source, including trace amounts of water in the solvent or on the glassware.[1][12][13] This would quench the reagent, converting it into an alkane and rendering it useless for the desired reaction. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[12][14]

-

Initiation: The reaction between the magnesium turning and the alkyl halide can sometimes be slow to start. This is often due to a passivating layer of magnesium oxide on the metal surface. Initiation can be facilitated by mechanical means (crushing the magnesium) or by adding a small crystal of iodine, which chemically activates the surface.[14][15]

Stage 2: Nucleophilic Addition to Formaldehyde & Workup

The prepared Grignard reagent acts as a potent nucleophile. The carbon atom bonded to the magnesium attacks the electrophilic carbonyl carbon of formaldehyde.[6][7] This attack proceeds via a six-membered ring transition state, breaking the carbonyl π-bond and forming a new carbon-carbon bond.[1] The result is a magnesium alkoxide intermediate.

The reaction is completed by an acidic workup. A weak acid, such as aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl), is added to protonate the alkoxide, yielding the final this compound product.[2][16] The workup also serves to dissolve any unreacted magnesium metal and the magnesium salts.

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Synthesis

Part A: Preparation of (2-Methylpentyl)magnesium Bromide

-

Place magnesium turnings (2.67 g) and a single crystal of iodine into a flame-dried 250 mL three-necked flask under a positive pressure of nitrogen.

-

In the dropping funnel, prepare a solution of 1-bromo-2-methylpentane (16.51 g) in 50 mL of anhydrous diethyl ether.

-

Add approximately 5-10 mL of the bromide solution to the magnesium. The brownish color of the iodine should disappear, and gentle bubbling (refluxing) should commence, indicating the reaction has initiated. If not, gently warm the flask with a heat gun.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic. [17]An ice bath should be kept on hand to control the reaction rate if it becomes too vigorous. [18][19]5. After the addition is complete, stir the resulting gray/cloudy mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.

Part B: Reaction with Formaldehyde

-

In a separate flask, carefully heat paraformaldehyde (3.30 g) to depolymerize it into gaseous formaldehyde, passing the gas through a tube into 50 mL of cold (-10 °C) anhydrous diethyl ether to create a formaldehyde solution. Alternative: Vigorously stir paraformaldehyde in anhydrous ether to form a fine suspension.

-

Cool the prepared Grignard reagent in an ice bath to 0-5 °C.

-

Slowly add the formaldehyde solution/suspension to the stirred Grignard reagent via the dropping funnel. Maintain the temperature below 10 °C. A thick, gelatinous precipitate will form.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Part C: Workup and Isolation

-

Cool the reaction flask again in a large ice bath.

-

Slowly and cautiously add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. [2]This will protonate the alkoxide and dissolve the magnesium salts. Be prepared for an initial exothermic reaction.

-

Transfer the entire mixture to a separatory funnel. Two distinct layers should form. [20]4. Separate the layers. Extract the aqueous layer twice with 25 mL portions of diethyl ether.

-

Combine all organic layers and wash them with 50 mL of brine (saturated NaCl solution).

Part D: Purification

-

Dry the combined organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent. [16]2. Remove the diethyl ether solvent using a rotary evaporator.

-

Purify the remaining crude oil by fractional distillation under reduced pressure to yield pure this compound. The boiling point is approximately 166-167 °C at atmospheric pressure. [16]

Critical Safety Protocols

The Grignard reaction is associated with significant hazards that demand strict adherence to safety protocols.

| Hazard | Reagent(s) | Precautionary Measures |

| Extreme Flammability | Diethyl Ether | Ether is highly volatile and flammable. [18]All operations must be conducted in a certified chemical fume hood, away from any ignition sources. Ensure a Class D (for magnesium) or CO₂ fire extinguisher is accessible. |

| Exothermic Reaction | Grignard Formation & Quench | The reaction can become uncontrollably vigorous (runaway). [17][19]Maintain controlled addition rates and have an ice bath ready at all times to cool the reaction. [19]Do not work alone. [17] |

| Water Reactivity | Grignard Reagent | The reagent reacts violently with water. [21]Ensure all glassware and reagents are scrupulously dry. [12]Avoid all contact with moisture until the deliberate quenching step. |

| Corrosivity | Grignard Reagent, HCl | Grignard reagents are strongly basic and can cause chemical burns. [14]Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, splash goggles, and Nomex or nitrile gloves. [17][19] |

Characterization and Data Analysis

Expected Yield and Properties

-

Theoretical Yield: 11.62 g (based on 0.100 mol of 1-bromo-2-methylpentane)

-

Typical Isolated Yield: 60-70%

-

Appearance: Colorless liquid [5]* Boiling Point: 166-167 °C [16]* Density: ~0.818 g/cm³ [5]

Spectroscopic Analysis

The identity and purity of the final product should be confirmed by spectroscopic methods.

| Spectroscopic Data for this compound | |

| ¹H NMR | Typical Chemical Shift (δ, ppm) |

| Terminal CH₃ and C2-CH₃ | ~0.88 (multiplet, 6H) [22] |

| -(CH₂)₃- and C2-H | ~1.38 (multiplet, 7H) [22] |

| -CH₂OH | ~3.33 (doublet, 2H) [22] |

| -OH | Broad singlet (variable position) [22] |

| ¹³C NMR | Expected shifts for aliphatic carbons (~14, 23, 29, 30, 35 ppm), a methine carbon (~39 ppm), and a hydroxymethyl carbon (~68 ppm). |

| IR Spectroscopy | A strong, broad absorption in the range of 3200-3600 cm⁻¹ (O-H stretch) and a strong absorption around 1050 cm⁻¹ (C-O stretch). |

Conclusion

The Grignard synthesis of this compound from 1-bromo-2-methylpentane and formaldehyde is a highly effective and illustrative method for producing primary alcohols. The success of the synthesis hinges on a deep understanding of the underlying mechanism and meticulous attention to experimental conditions, particularly the exclusion of water and control of reaction temperature. By following the detailed protocol and safety measures outlined in this guide, researchers can reliably produce this valuable synthetic intermediate with high purity.

References

-

The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

-

The Grignard Reaction | Synthesis, Mechanism & Examples. (n.d.). Study.com. Retrieved January 20, 2026, from [Link]

-

What are Grignard reagent preparation precautions during preparation? (2022). Quora. Retrieved January 20, 2026, from [Link]

-

This compound. (2024). ChemBK. Retrieved January 20, 2026, from [Link]

-

Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Nebraska-Lincoln. Retrieved January 20, 2026, from [Link]

-

Grignard reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Grignard Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 20, 2026, from [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

1-Hexanol, 2-methyl-. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]

-

Grignard Reaction. (n.d.). American Chemical Society. Retrieved January 20, 2026, from [Link]

- Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018). University of Pennsylvania.

- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of South Carolina.

-

Practical Considerations, Procedural Changes, Safety Tips. (2020). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Describe the Grignard synthesis of 2-methylhexanol. (2023). Brainly.com. Retrieved January 20, 2026, from [Link]

-

(R)-2-methylhexan-1-ol. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

-

Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020). YouTube. Retrieved January 20, 2026, from [Link]

-

Grignard Reaction. (n.d.). Web Pages. Retrieved January 20, 2026, from [Link]

-

The Grignard Reaction. (n.d.). University of Wisconsin-Madison. Retrieved January 20, 2026, from [Link]

-

Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. (2022). Reddit. Retrieved January 20, 2026, from [Link]

- Grignard Reaction. (n.d.). Jasperse.

-

How will you prepare 2-methyl-hexan- 2-ol from grignard reagent? (2020). Brainly.in. Retrieved January 20, 2026, from [Link]

-

The Grignard Reaction: Syntheses of 2-methyl-2-hexanol. (2016). YouTube. Retrieved January 20, 2026, from [Link]

-

2-methyl-1-hexanol. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

-

2-Methylhexanol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

If Phenylmagnesium bromide and acetaldehyde are reactants, product formed after hydrolysis would be. (2018). Careers360. Retrieved January 20, 2026, from [Link]

-

The Grignard Reaction. (n.d.). Winthrop University. Retrieved January 20, 2026, from [Link]

-

What are two reactants to prepare 2-hexanol by using Grignard reagent? (2020). Quora. Retrieved January 20, 2026, from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

How to purify tertiary alcohol? (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Alcohols from Carbonyl Compounds: Grignard Reagents. (2024). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Preparation of Alcohols from Grignard Reagent. (2023). YouTube. Retrieved January 20, 2026, from [Link]

-

Using the Grignard Reaction to Make Alcohols. (2014). YouTube. Retrieved January 20, 2026, from [Link]

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 3. 2-methyl-1-hexanol [webbook.nist.gov]

- 4. 2-Methylhexanol | C7H16O | CID 43858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. community.wvu.edu [community.wvu.edu]

- 14. bohr.winthrop.edu [bohr.winthrop.edu]

- 15. cerritos.edu [cerritos.edu]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. dchas.org [dchas.org]

- 18. quora.com [quora.com]

- 19. acs.org [acs.org]

- 20. m.youtube.com [m.youtube.com]

- 21. artscimedia.case.edu [artscimedia.case.edu]

- 22. This compound | 624-22-6 | Benchchem [benchchem.com]

The Elusive Aromatic: A Technical Guide to the Natural Occurrence of 2-Methylhexan-1-ol in Zingiber mioga

Abstract

This technical guide provides a comprehensive exploration of the natural occurrence of 2-methylhexan-1-ol, a branched-chain primary alcohol, within the plant species Zingiber mioga, commonly known as myoga ginger. While recognized as a minor volatile constituent, its presence contributes to the complex aromatic profile of this traditional Japanese and Korean culinary and medicinal plant. This document delves into the phytochemical context of Z. mioga, outlines robust methodologies for the extraction and analytical identification of this compound, and posits a putative biosynthetic pathway for its formation in planta. This guide is intended for researchers, natural product chemists, and professionals in the fields of drug development and flavor and fragrance science who are interested in the nuanced composition of plant-derived essential oils and the scientific principles underpinning their analysis.

Introduction: Unveiling the Chemical Tapestry of Zingiber mioga

Zingiber mioga, a member of the ginger family (Zingiberaceae), is a perennial herb prized for its edible flower buds and young shoots. Unlike its pungent relative, common ginger (Zingiber officinale), myoga possesses a unique, milder flavor and a distinct aromatic profile. The essential oil of Z. mioga is a complex mixture of volatile organic compounds, primarily composed of terpenes, with significant variations in the chemical makeup across different plant organs, including the rhizomes, stems, leaves, and flower buds.[1][2]

Among the myriad of compounds identified, this compound (C₇H₁₆O) has been reported as a constituent of Zingiber mioga.[3] This branched-chain primary alcohol, while not a dominant component, is significant in the broader context of phytochemical diversity and its potential contribution to the subtle nuances of myoga's aroma. Understanding the presence and formation of such minor components is crucial for a complete characterization of the plant's essential oil and may hold implications for its biological activity and potential applications.

This guide will provide a detailed examination of this compound within the botanical matrix of Z. mioga, offering both theoretical insights and practical, field-proven methodologies for its study.

Phytochemical Landscape of Zingiber mioga

The volatile composition of Zingiber mioga is rich and varied, with different parts of the plant exhibiting distinct chemical profiles. A comprehensive analysis of the root, stem, leaf, and flower bud has identified a total of 197 volatile compounds, with alkenes and alcohols being the predominant chemical classes.[2]

Table 1: Major Volatile Components Identified in Different Parts of Zingiber mioga

| Plant Part | Major Volatile Components | Predominant Compound(s) and Relative Content |

| Root | Monoterpenes, Sesquiterpenes | Sabinene (~13%)[2] |

| Stem | Monoterpenes | β-Pinene (53.46%)[2] |

| Leaf | Monoterpenes | β-Pinene (relative high content)[2] |

| Flower Bud | Monoterpenes, Sesquiterpenes | Sabinene (~13%), α-pinene, β-pinene, β-phellandrene[1][2] |

The presence of this compound, a C7 alcohol, within this complex mixture highlights the intricate biosynthetic machinery of Z. mioga. Its relatively low abundance underscores the importance of sensitive analytical techniques for its detection and characterization.

Methodologies for Extraction and Analysis

The investigation of minor volatile compounds such as this compound in a complex plant matrix necessitates a carefully designed experimental workflow. The choice of extraction and analytical methods is paramount to ensure the accurate and reliable identification and quantification of the target analyte.

Extraction of Volatile Compounds: A Critical First Step

The primary objective of the extraction process is to isolate the volatile components from the solid plant material with minimal degradation or alteration of the chemical profile. For a comprehensive analysis of the volatile constituents of Zingiber mioga, a combination of extraction techniques is often employed.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This technique is ideal for the analysis of highly volatile and semi-volatile compounds without the use of solvents.

Rationale: HS-SPME is a non-destructive, simple, and rapid sample preparation method that concentrates volatile analytes from the headspace above the sample onto a coated fiber. This approach minimizes the extraction of non-volatile matrix components, resulting in a cleaner chromatogram and enhanced sensitivity for trace volatile compounds.

Step-by-Step Methodology:

-

Sample Preparation: Fresh plant material (e.g., finely chopped rhizomes, leaves, or flower buds) is weighed (typically 1-5 g) and placed in a sealed headspace vial.

-

Internal Standard: An appropriate internal standard (e.g., a known concentration of a C7 or C8 alkane) is added to the vial for subsequent quantification.

-

Incubation: The vial is incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: The SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

Desorption: The fiber is then retracted and immediately inserted into the heated injection port of a gas chromatograph for thermal desorption of the analytes.

Protocol 2: Steam Distillation

A classic and effective method for extracting essential oils from plant materials.

Rationale: Steam distillation is a process where steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the water. This method is suitable for obtaining a larger quantity of the essential oil for further analysis and characterization.

Step-by-Step Methodology:

-

Sample Preparation: Fresh or dried plant material is placed in a distillation flask.

-

Distillation: Steam is generated and passed through the plant material.

-

Condensation: The resulting vapor is passed through a condenser to cool and liquefy it.

-

Separation: The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel where the less dense oil separates from the water.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Analytical Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures.

Rationale: Gas chromatography separates the components of the essential oil based on their boiling points and polarity. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that acts as a chemical fingerprint.

Step-by-Step Methodology:

-

Injection: The extracted sample (from SPME desorption or direct liquid injection of the essential oil) is introduced into the GC injection port.

-

Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms or HP-5ms) with a programmed temperature gradient.

-

Ionization: As the compounds elute from the column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific mass-to-charge ratio.

-

Identification: The resulting mass spectrum of each compound is compared to a spectral library (e.g., NIST, Wiley) for identification. The retention index is also used to confirm the identification.

-

Quantification: The concentration of this compound can be determined by comparing its peak area to that of the internal standard.

Diagram 1: Experimental Workflow for the Analysis of this compound in Zingiber mioga

Caption: Workflow for this compound analysis.

Putative Biosynthetic Pathway of this compound in Zingiber mioga

The biosynthesis of branched-chain alcohols in plants is less extensively studied than in microorganisms. However, based on established metabolic pathways, a putative biosynthetic route for this compound in Zingiber mioga can be proposed. It is likely derived from the metabolism of amino acids or fatty acids. A plausible pathway involves the extension of a branched-chain α-keto acid, followed by decarboxylation and reduction steps.

The biosynthesis of branched-chain higher alcohols can be achieved by extending the carbon chain of α-keto acids.[4][5] For instance, the biosynthesis of 2-methyl-1-butanol originates from the α-keto acid 2-keto-3-methylvalerate, an intermediate in isoleucine metabolism. A similar chain elongation process could lead to the formation of a C7 α-keto acid precursor for this compound.

Proposed Pathway:

-

Chain Elongation: A precursor molecule, likely a branched-chain α-keto acid such as α-ketoisovalerate (from valine metabolism) or 2-keto-3-methylvalerate (from isoleucine metabolism), undergoes a series of condensation, isomerization, and decarboxylation reactions, catalyzed by enzymes analogous to those in the leucine biosynthesis pathway, to add carbon atoms and form a C7 α-keto acid, 2-keto-3-methylhexanoate.

-

Decarboxylation: The resulting 2-keto-3-methylhexanoate is then decarboxylated by a 2-keto-acid decarboxylase (KDC) to yield 2-methylhexanal.

-

Reduction: Finally, the aldehyde, 2-methylhexanal, is reduced to the corresponding primary alcohol, this compound, by an alcohol dehydrogenase (ADH).

Diagram 2: Putative Biosynthetic Pathway of this compound

Caption: Proposed biosynthesis of this compound.

Conclusion and Future Perspectives

This technical guide has synthesized the current knowledge on the natural occurrence of this compound in Zingiber mioga. While its presence is confirmed, its role as a minor component necessitates the use of advanced and sensitive analytical techniques for its study. The outlined methodologies provide a robust framework for the extraction, identification, and potential quantification of this and other volatile compounds in Z. mioga. The proposed biosynthetic pathway, based on analogous pathways for other branched-chain alcohols, offers a starting point for future research into the metabolic intricacies of this fascinating plant.

Further research is warranted to elucidate the precise concentration of this compound in different tissues of Z. mioga and at various developmental stages. Isotopic labeling studies could definitively confirm the proposed biosynthetic pathway. A deeper understanding of the complete volatile profile of Z. mioga, including its minor constituents, will contribute to a more comprehensive appreciation of its unique sensory properties and potential bioactivities, paving the way for novel applications in the food, pharmaceutical, and fragrance industries.

References

-

Chan, E. W. C., Lim, Y. Y., & Wong, S. K. (2023). Zingiber mioga: a perspective of its botany, uses, chemical constituents and health benefits. Food Research, 7(4), 1-10. [Link]

-

Atsumi, S., Hanai, T., & Liao, J. C. (2008). Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels. Nature, 451(7174), 86–89. [Link]

-

Zhang, L., Li, Y., & Chen, F. (2021). Analysis of the volatile components in different parts of Zingiber mioga Rosc. based on HS-SPME-GC-MS. Journal of the Chinese Cereals and Oils Association, 36(8), 163-171. [Link]

-

Morita, T., & Tamura, H. (2012). Volatile components identified in the extracts from fresh ginger rhizomes. IntechOpen. [Link]

-

Chung, I. M., Praveen, N., Kim, S. J., & Ahmad, A. (2011). GC-MS Analysis of the Essential Oil and Petroleum Ether Extract of Different Regions of Korean Ginger (Zingiber officinale) and Antioxidant Activity. Asian Journal of Chemistry, 23(12), 5333. [Link]

-

Lu, J., Brigham, C. J., Gai, C. S., & Sinskey, A. J. (2012). Studies on the production of branched-chain alcohols in engineered Ralstonia eutropha. Applied microbiology and biotechnology, 96(1), 283–297. [Link]

-

Lu, J., Brigham, C. J., & Sinskey, A. J. (2012). Studies on the production of branched-chain alcohols in engineered Ralstonia eutropha. DSpace@MIT. [Link]

-

Jiang, Y., Li, Z., & Gao, H. (2012). Major volatile compounds from ginger and turmeric rhizomes as analyzed by GC/MS. Figshare. [Link]

-

The Good Scents Company. (n.d.). 2-methyl-1-hexanol. The Good Scents Company. [Link]

-

PubChem. (n.d.). 2-Methylhexanol. National Center for Biotechnology Information. [Link]

-

Zhang, F., Rodriguez, S., & Keasling, J. D. (2011). Biosynthesis pathways of expanding carbon chains for producing advanced biofuels. Biotechnology and Bioengineering, 108(12), 2851-2861. [Link]

-

Manjunath, M., & Kumar, A. (2020). Characterization of volatile components from ginger plant at maturity and its value addition to ice cream. Journal of food science and technology, 57(3), 1079–1089. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-methyl-1-hexanol. NIST Chemistry WebBook. [Link]

-

Avalos, J. L., Fink, G. R., & Stephanopoulos, G. (2013). Production of isopentanol and 2-methyl-1-butanol. ResearchGate. [Link]

-

Sahoo, S., & Singh, S. (2015). Gc-Ms Analysis of Phytocostituents of Some Wild Zingiberaceae Plants Methanolic Rhizome Extracts. World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 1335-1345. [Link]

-

Salas-Salazar, N. A., Orona-Tamayo, D., & Cárdenas-Cárdenas, M. (2021). Production of alcohols 1-butanol, 2-methyl 1-butanol, and 1-hexanol. ResearchGate. [Link]

-

Rahman, M. M., & Islam, M. A. (2012). Comparative studies on physicochemical properties and GC-MS analysis of essential oil of the two varieties of Zingiber officinale from Bangladesh and China. International Journal of Pharmaceutical Sciences and Research, 3(6), 1731. [Link]

-

Farhan, A. M., Ilmiah, I. I., Mufidi, F. F., Perkasa, E. T. R., Shodiq, M. H., & Shodiq, A. H. (2025). Chemical Profiling of Locally Grown Zingiber officinale Roscoe (Ginger) Rhizomes using GC-MS and Biological Activities. Life Science and Biotechnology, 3(1). [Link]

-

Pop, G., Vlase, L., & Páll, E. (2017). GC-MS analysis and bioactive properties of Zingiberis rhizoma essential oil. Farmacia, 65(2), 248-251. [Link]

-

New Jersey Department of Environmental Protection. (2007). 2-Ethyl-1-Hexanol. NJ.gov. [Link]

-

Yu, H., & Liao, J. C. (2008). Expanding metabolism for biosynthesis of nonnatural alcohols. Chemistry & biology, 15(9), 967–978. [Link]

-

North Carolina State University. (n.d.). Zingiber mioga (Japanese Ginger, Myoga Ginger). North Carolina Extension Gardener Plant Toolbox. [Link]

Sources

- 1. Analysis of the volatile components in different parts of <italic>Zingiber mioga</italic> Rosc. based on HS-SPME-GC-MS-SciEngine [sciengine.com]

- 2. 2-Methylhexanol | C7H16O | CID 43858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Expanding metabolism for biosynthesis of nonnatural alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis pathways of expanding carbon chains for producing advanced biofuels - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 2-Methylhexan-1-ol

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methylhexan-1-ol (CAS: 624-22-6), a branched-chain primary alcohol with significant applications in organic synthesis, fragrance development, and as a precursor for pharmaceutical compounds.[1] We present a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, chemists, and drug development professionals who require a definitive spectroscopic signature for the unambiguous identification and quality control of this compound. The methodologies, data interpretation, and expert insights contained herein are designed to serve as a practical reference for laboratory applications.

Introduction: The Molecular Profile of this compound

This compound is a C7 aliphatic alcohol (C₇H₁₆O, Molar Mass: 116.20 g/mol ) characterized by a hexane backbone with a methyl group at the C-2 position and a primary hydroxyl group at the C-1 position.[1] This structure, featuring a chiral center at C-2, makes it a valuable building block in asymmetric synthesis.[1] Accurate and reliable analytical methods are paramount for confirming its molecular structure and ensuring purity. Spectroscopic techniques offer a powerful, non-destructive means to obtain a detailed molecular fingerprint. This guide synthesizes data from NMR, IR, and MS to provide a cohesive and validated structural portrait of this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with standardized atom numbering used throughout this guide for spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Instrumentation: Spectra are acquired on a standard NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

-

Data Acquisition:

-

For ¹H NMR, 16-32 scans are typically sufficient.

-

For ¹³C NMR, a proton-decoupled sequence is used, and 512-1024 scans are acquired to achieve an adequate signal-to-noise ratio.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative map of the different proton environments in the molecule. The key features are chemical shift (position), integration (number of protons), and multiplicity (neighboring protons).

| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment | Rationale |

| ~3.45 | 2H | Doublet of Doublets (dd) | H-1 (-CH₂OH) | Protons are diastereotopic and adjacent to the chiral center (H-2), leading to complex splitting. The strong deshielding is due to the electronegative oxygen atom. |

| ~2.50 | 1H | Broad Singlet (br s) | -OH | The hydroxyl proton is exchangeable, resulting in a broad signal; its chemical shift can vary with concentration and temperature. |

| ~1.65 | 1H | Multiplet (m) | H-2 (-CH-) | This methine proton is coupled to protons on C-1, C-3, and C-7, resulting in a complex multiplet. |

| ~1.2-1.4 | 6H | Multiplet (m) | H-3, H-4, H-5 (-CH₂-) | The signals for the methylene protons in the alkyl chain overlap, creating a complex multiplet in the typical aliphatic region. |

| ~0.88 | 6H | Multiplet (m) | H-6, H-7 (-CH₃) | The two terminal methyl groups (C-6 and C-7) are in slightly different chemical environments but their signals overlap, appearing as a complex multiplet. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. All seven carbon atoms in this compound are chemically non-equivalent and thus produce seven distinct signals.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~68.5 | C-1 (-CH₂OH) | Most deshielded carbon due to direct attachment to the electronegative oxygen atom.[3] |

| ~39.5 | C-2 (-CH-) | The methine carbon at the branch point. |

| ~34.0 | C-3 (-CH₂-) | Methylene carbon adjacent to the chiral center. |

| ~29.8 | C-4 (-CH₂-) | Methylene carbon in the middle of the alkyl chain. |

| ~23.2 | C-5 (-CH₂-) | Methylene carbon further down the chain. |

| ~16.5 | C-7 (-CH₃) | Methyl group attached to the chiral center (C-2). |

| ~14.1 | C-6 (-CH₃) | Terminal methyl group of the butyl chain, least deshielded of all carbons. |

Note: The listed ¹³C NMR chemical shifts are representative and can vary slightly based on solvent and experimental conditions.

NMR Workflow Diagram

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For an alcohol like this compound, the key signature is the hydroxyl (-OH) group.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: As a liquid, the spectrum can be acquired neat. A single drop of this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Alternatively, a thin film can be prepared between two sodium chloride (NaCl) plates.

-

Data Acquisition: A background spectrum of the empty ATR crystal or clean salt plates is recorded first. The sample spectrum is then recorded (typically 32 scans co-added) over a range of 4000-600 cm⁻¹. The background is automatically subtracted by the instrument software.

IR Spectral Analysis

The IR spectrum is dominated by absorptions corresponding to O-H, C-H, and C-O bond vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200-3600 | Strong, Broad | O-H Stretch | The broadness of this peak is the definitive characteristic of an alcohol's hydroxyl group and is caused by intermolecular hydrogen bonding.[4] |

| 2850-2960 | Strong | C-H Stretch | These sharp peaks correspond to the stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups of the alkyl chain.[4] |

| ~1465 | Medium | C-H Bend | Corresponds to the scissoring and bending vibrations of the methylene and methyl groups. |

| ~1045 | Strong | C-O Stretch | This strong absorption is characteristic of a primary alcohol (R-CH₂OH) and represents the stretching of the carbon-oxygen single bond.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common high-energy technique that induces reproducible fragmentation patterns.

Experimental Protocol: GC-MS Analysis

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatograph (GC) to separate it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Detection: The resulting positively charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

MS Spectral Analysis

For primary alcohols, the molecular ion peak (M⁺) is often weak or entirely absent due to rapid fragmentation.[5] The spectrum of this compound (M.W. = 116.2) is characterized by fragments resulting from specific bond cleavages.

| m/z | Relative Intensity (%) | Proposed Fragment | Fragmentation Pathway |

| 116 | Very Low / Absent | [C₇H₁₆O]⁺ | Molecular Ion (M⁺) |

| 85 | 22 | [C₆H₁₃]⁺ | Loss of the -CH₂OH group (α-cleavage) |

| 69 | 22 | [C₅H₉]⁺ | Further fragmentation of larger alkyl chains. |

| 56 | 32 | [C₄H₈]⁺ | Likely from McLafferty rearrangement. |

| 43 | 100 | [C₃H₇]⁺ | Butyl chain cleavage; forms a stable secondary carbocation. This is the base peak. |

| 41 | 28 | [C₃H₅]⁺ | Loss of H₂ from the m/z 43 fragment. |

Data sourced from PubChem.[6]

Key Fragmentation Pathways

The fragmentation of this compound is driven by the formation of stable carbocations and radicals.

Caption: Major fragmentation pathways for this compound in EI-MS.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous and self-validating confirmation of the structure of this compound. The NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the essential primary alcohol functional group, and the mass spectrum provides the molecular weight and a characteristic fragmentation pattern consistent with the proposed structure. This comprehensive guide serves as an authoritative reference for the analytical characterization of this important chemical intermediate.

References

-

Filo , What are the IR characteristics and MS fragments of 2-methyl-2-hexanol.., [Link]

-

Doc Brown's Chemistry , The C-13 NMR spectrum of 2-methylhexane, [Link]

-

Chemistry LibreTexts , Mass Spectrometry - Fragmentation Patterns, [Link]

-

PubChem , 2-Methylhexanol, [Link]

-

Oregon State University , 13C NMR Chemical Shift, [Link]

Sources

- 1. This compound | C7H16O | [benchchem.com]

- 2. C7H16 C-13 nmr spectrum of 2-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. What are the IR characteristics and MS fragments of 2-methyl-2-hexanol.. [askfilo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Methylhexanol | C7H16O | CID 43858 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of 2-Methylhexan-1-ol such as boiling point and density

An In-depth Technical Guide to 2-Methylhexan-1-ol: Physicochemical Properties and Experimental Protocols

Introduction

This compound (CAS No. 624-22-6) is a branched-chain primary alcohol with the chemical formula C₇H₁₆O.[1][2] This colorless liquid, characterized by a fragrant odor, is a valuable intermediate in organic synthesis.[1][3] Its molecular structure, featuring a hexane chain with a methyl group at the second carbon and a hydroxyl group at the primary carbon, imparts specific physicochemical properties that are critical for its application.[1] These applications are diverse, spanning the production of perfumes, cosmetics, coatings, solvents, and detergents.[3] Furthermore, its potential as a building block in the synthesis of more complex molecules, including pharmaceutical compounds, makes it a molecule of significant interest to the drug development community.[1]

A thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is paramount for researchers and scientists. These parameters are not merely data points; they are critical for process design, purification, quality control, and modeling its behavior in various chemical and biological systems. This guide provides an in-depth exploration of the boiling point and density of this compound, complete with detailed, field-proven experimental protocols for their accurate determination.

Core Physicochemical Properties of this compound

The physical characteristics of this compound are dictated by its molecular structure. The polar hydroxyl (-OH) group allows for hydrogen bonding, leading to a higher boiling point and water solubility compared to its parent alkane, while the C7 alkyl chain imparts significant nonpolar character.

Data Presentation: Boiling Point and Density

The following table summarizes the key physicochemical properties of this compound as reported in various authoritative sources. The variation in boiling point values can be attributed to differences in experimental conditions, particularly atmospheric pressure.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₇H₁₆O | - | [1][2][3] |

| Molecular Weight | 116.20 g/mol | - | [1][4] |

| Boiling Point | 156 °C | Not Specified | [3] |

| 161.3 °C | 760 mmHg | [2] | |

| 161.00 - 162.00 °C | 760.00 mm Hg | [5] | |

| 161 - 167 °C | Not Specified | [1] | |

| 168 - 169 °C | 754 Torr | [4] | |

| Density | 0.818 g/cm³ | 20 °C, 760 Torr | [2][4] |

| ~0.818 g/cm³ | Not Specified | [1][3] | |

| Appearance | Colorless Liquid | Ambient | [1][3] |

Experimental Determination of Physicochemical Properties

The precise and accurate determination of physicochemical properties is the bedrock of chemical research. The following sections provide self-validating, step-by-step protocols for determining the boiling point and density of this compound.

Determination of Boiling Point (Micro-Scale Method)

Authoritative Grounding: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For purity assessment, a sharp boiling point is indicative of a pure substance, whereas a boiling point range often suggests the presence of impurities. The micro-scale method is ideal when sample volumes are limited and provides a reasonably accurate measurement.[7]

Experimental Rationale: This protocol utilizes an inverted capillary tube as a manometer. As the liquid is heated, the air trapped in the capillary expands. At the boiling point, the liquid's vapor pressure overcomes the atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary.[7] The true boiling point is recorded during the cooling phase, when the vapor pressure inside the capillary equals the external atmospheric pressure, and the liquid is drawn back into the tube.[7]

-

Preparation: Seal one end of a 5-6 cm capillary tube by rotating it in the outer cone of a Bunsen burner flame.

-

Apparatus Setup: Place 2-3 mL of this compound into a small test tube. Attach the test tube to a thermometer using a rubber band or thread, ensuring the bottom of the test tube is level with the thermometer's bulb.

-

Capillary Insertion: Place the sealed capillary tube into the test tube with its open end facing down.

-

Heating: Immerse the assembly in a heating bath (e.g., paraffin oil or a heating block) ensuring the sample is below the liquid level of the bath. The heating bath is crucial for ensuring uniform heat distribution.[8]

-

Heating and Observation: Begin heating the bath gently while stirring to maintain a uniform temperature.[8] Observe the capillary tube. Initially, bubbles will emerge as trapped air expands.

-

Identifying Boiling Point: Continue heating until a rapid and continuous stream of bubbles escapes from the capillary's open end. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is just drawn back into the capillary tube.[7] Record this temperature.

-

Validation: For accuracy, repeat the determination to ensure the result is reproducible.

Caption: Workflow for micro-scale boiling point determination.

Determination of Density

Authoritative Grounding: Density (ρ) is an intrinsic physical property defined as the mass (m) of a substance per unit volume (V).[9] The formula is ρ = m/V. For accurate determination, precise measurements of both mass and volume are critical. Using a volumetric flask or pycnometer is superior to a measuring cylinder as they are calibrated to contain a much more precise volume.[10]

Experimental Rationale: The protocol is based on accurately measuring the mass of a precisely known volume of the liquid. By first weighing the empty, dry flask and then the flask filled to its calibrated mark with this compound, the mass of the liquid can be determined by subtraction. Since the volume is known from the flask's calibration, the density can be calculated directly. Temperature control is crucial as density is temperature-dependent; a liquid's volume typically increases with temperature, thus decreasing its density.

-

Preparation: Ensure a 10 mL or 25 mL volumetric flask (or pycnometer) is perfectly clean and dry.

-

Measure Mass of Empty Flask: Using an analytical balance, accurately weigh the empty volumetric flask and its stopper. Record this mass as m₁.[9]

-

Fill the Flask: Carefully fill the volumetric flask with this compound at a known, constant temperature (e.g., 20 °C) until the bottom of the meniscus is exactly on the calibration mark. Use a pipette for the final additions to avoid overshooting the mark.

-

Measure Mass of Filled Flask: Stopper the flask and reweigh it on the same analytical balance. Record this mass as m₂.

-

Calculation:

-

Validation: Clean and dry the flask thoroughly and repeat the measurement at least twice more. Calculate the average of the results to ensure precision and accuracy.

Caption: Workflow for density determination using a volumetric flask.

Conclusion

The physicochemical properties of this compound, particularly its boiling point (ranging from 161-169 °C at standard pressure) and density (approximately 0.818 g/cm³), are defining characteristics essential for its use in scientific research and industrial applications. The variability in reported boiling points underscores the critical importance of noting the atmospheric pressure during measurement. By employing rigorous, well-understood experimental protocols, such as the micro-scale capillary method for boiling point and the volumetric flask method for density, researchers can ensure the generation of accurate and reproducible data. This commitment to procedural integrity is fundamental for quality control, process optimization, and the successful development of novel chemical entities and formulations.

References

-

ChemBK. (2024). This compound - Introduction. Available from: [Link]

-

The Good Scents Company. (n.d.). 2-methyl-1-hexanol, 624-22-6. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid. Available from: [Link]

-

Academia.edu. (n.d.). Experiment name / Determination of Boiling point Purpose. Available from: [Link]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Available from: [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Available from: [Link]

-

GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds. Available from: [Link]

-

Home Science Tools. (n.d.). Liquid Density Experiments. Available from: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-methyl-1-hexanol (CAS 624-22-6). Available from: [Link]

-

YouTube. (2020). Experiment 1: Determination of the Density of Water. Available from: [Link]

-

YouTube. (2024). Determining the density of solids and liquids. The Lab Activity. Available from: [Link]

-

WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular) Introduction. Available from: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 2-methyl-1-hexanol - the NIST WebBook. Available from: [Link]

-

PubChem. (n.d.). 2-Methylhexanol | C7H16O | CID 43858. Available from: [Link]

Sources

- 1. This compound | C7H16O | [benchchem.com]

- 2. This compound | 624-22-6 [chemnet.com]

- 3. chembk.com [chembk.com]

- 4. 2-METHYL-1-HEXANOL | 624-22-6 [amp.chemicalbook.com]

- 5. 2-methyl-1-hexanol, 624-22-6 [thegoodscentscompany.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. m.youtube.com [m.youtube.com]

- 11. wjec.co.uk [wjec.co.uk]

- 12. youtube.com [youtube.com]

2-Methylhexan-1-ol CAS number 624-22-6 information and safety

An In-depth Technical Guide to 2-Methylhexan-1-ol (CAS 624-22-6): Properties, Synthesis, and Safety Protocols

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS No. 624-22-6), a branched-chain primary alcohol. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes critical information on its chemical identity, synthesis methodologies, applications, and detailed safety protocols, ensuring a foundation of scientific integrity and practical utility.

Core Chemical Identity and Physicochemical Properties

This compound is an organic compound with the chemical formula C₇H₁₆O.[1] It is a seven-carbon, branched primary alcohol, structurally characterized by a hexane backbone with a methyl group at the second carbon and a hydroxyl group at the first (primary) carbon.[2] This structure, particularly the branching, imparts distinct physical properties compared to its linear isomer, 1-heptanol, influencing its applications in various fields.[3] The presence of a chiral center at the C-2 position means it exists as (R)- and (S)-enantiomers.[2]

Visually, this compound is a colorless, clear liquid with a characteristic fragrant, sweet, or floral odor.[2][4] Its amphiphilic nature, stemming from the polar hydroxyl head and a nonpolar hydrocarbon tail, allows for solubility in many organic solvents like ethanol and ether, with slight solubility in water.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 624-22-6 | [1] |

| Molecular Formula | C₇H₁₆O | [1][5] |

| Molecular Weight | 116.20 g/mol | [2][] |

| Appearance | Colorless clear liquid | [][7] |

| Boiling Point | 161-169 °C at ~760 Torr | [1][2][4] |

| Melting Point | Approximately -30 to -43 °C | [1][4] |

| Density | ~0.818 - 0.826 g/cm³ at 20 °C | [1][5][] |

| Flash Point | ~61.8 °C (143 °F) | [4][5][7] |

| Vapor Pressure | ~0.792 mmHg at 25 °C | [1][4] |

| Water Solubility | Sparingly soluble (~4 g/L) | [2][4] |

| Refractive Index | ~1.429 at 20 °C | [1][4] |

Synthesis Methodologies: From Benchtop to Industrial Scale